Quinisocaine Hydrochloride: A Technical Guide for Pharmaceutical Scientists
Quinisocaine Hydrochloride: A Technical Guide for Pharmaceutical Scientists
An In-depth Exploration of the Chemical Structure, Physicochemical Properties, and Analytical Methodologies of a Topical Anesthetic
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Quinisocaine hydrochloride, a potent topical anesthetic. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of Quinisocaine hydrochloride, its mechanism of action, and practical methodologies for its analysis and formulation. The information presented herein is curated to support the advancement of pharmaceutical research and development in the field of local anesthesia.
Chemical Identity and Structure
Quinisocaine, also known by its synonym Dimethisoquin, is chemically designated as 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine.[1][2][3][4] It is the hydrochloride salt form that is typically utilized in pharmaceutical preparations.[5]
The molecular structure of Quinisocaine features a butyl-substituted isoquinoline ring linked to a dimethylaminoethoxy group. This unique structure confers lipophilic properties that are advantageous for dermal penetration.[3]
Molecular Formula: C₁₇H₂₄N₂O · HCl[5]
Molecular Weight: 308.85 g/mol
CAS Numbers:
Synonyms: Dimethisoquin hydrochloride, Chinisocaine hydrochloride, Quotane[2][4][5]
Structural Diagram:
Caption: Chemical structure of Quinisocaine hydrochloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, ensuring optimal delivery, stability, and bioavailability.
| Property | Value | Reference(s) |
| Melting Point | 146 °C (for the free base) | [4] |
| Boiling Point | 155-157 °C @ 3 Torr (for the free base) | [4] |
| pKa | Data not available in searched literature | |
| LogP (calculated) | 4.2 | [3] |
| Solubility | Specific quantitative data not available in searched literature. General statements suggest solubility in organic solvents. |
Mechanism of Action
Quinisocaine hydrochloride functions as a local anesthetic by blocking nerve conduction.[3] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][9][10]
By binding to a receptor site within the inner pore of the sodium channel, Quinisocaine stabilizes the channel in an inactivated state.[9][10] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockade of these channels effectively inhibits the transmission of pain signals from the peripheral nerves to the central nervous system.[3] The interaction is thought to involve key amino acid residues, such as phenylalanine and tyrosine, within the S6 transmembrane helices of domains III and IV of the channel.[9][11]
Some sources also suggest that Quinisocaine hydrochloride inhibits the transmission of stimuli to nicotinic acetylcholine receptors, which may contribute to its overall pharmacological effect.[5]
Signaling Pathway Diagram:
Caption: Mechanism of Quinisocaine hydrochloride as a voltage-gated sodium channel blocker.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quality control of Quinisocaine hydrochloride in both bulk form and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Protocol
While a specific validated method for Quinisocaine hydrochloride was not found in the reviewed literature, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated based on methodologies for similar local anesthetics.[12][13][14][15]
Objective: To quantify Quinisocaine hydrochloride in a topical cream formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting ratio would be 60:40 (Organic:Buffer).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: To be determined by UV scan of a standard solution of Quinisocaine hydrochloride.
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh a portion of the cream containing a known amount of Quinisocaine hydrochloride.
-
Disperse the cream in a suitable solvent system (e.g., a mixture of methanol and acidified water) to extract the drug.
-
Use sonication and/or mechanical shaking to ensure complete extraction.
-
Centrifuge or filter the sample to remove insoluble excipients.
-
Dilute the supernatant/filtrate to an appropriate concentration within the linear range of the calibration curve.
Validation Parameters (as per ICH guidelines):
-
Specificity
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Gas Chromatography (GC) Protocol
GC can also be employed for the analysis of Quinisocaine, particularly when coupled with a mass spectrometer (GC-MS) for identification purposes.[16][17][18][19][20]
Objective: To identify and quantify Quinisocaine in a sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or similar)
Chromatographic Conditions (starting point for method development):
-
Injector Temperature: 250-280 °C
-
Detector Temperature: 280-300 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
Sample Preparation:
-
Similar extraction procedures as for HPLC would be applicable. The final extract should be in a volatile organic solvent compatible with GC analysis.
-
Derivatization may be necessary to improve the volatility and chromatographic behavior of Quinisocaine.
Formulation Considerations for Topical Delivery
Quinisocaine hydrochloride is primarily used in topical formulations for its anesthetic and antipruritic effects. The development of a stable and effective topical cream requires careful selection of excipients.
Example Protocol for a 1% Quinisocaine Hydrochloride Cream (Oil-in-Water Emulsion)
This is a general protocol and would require optimization and stability testing.
Ingredients:
-
Active Ingredient: Quinisocaine hydrochloride (1%)
-
Oil Phase:
-
Emulsifying wax (e.g., 10-15%)
-
Cetyl alcohol (e.g., 2-5%)
-
Liquid paraffin or a suitable vegetable oil (e.g., 10-20%)
-
-
Aqueous Phase:
-
Purified water (q.s. to 100%)
-
Humectant (e.g., Propylene glycol or Glycerin, 5-10%)
-
Preservative (e.g., Methylparaben, Propylparaben)
-
-
pH Adjuster: (e.g., Triethanolamine or Citric acid solution) to achieve a skin-compatible pH.
Manufacturing Process:
-
Preparation of the Aqueous Phase: Dissolve the water-soluble ingredients (Quinisocaine hydrochloride, humectant, and preservatives) in purified water and heat to 70-75 °C.
-
Preparation of the Oil Phase: Melt the oil-soluble ingredients (emulsifying wax, cetyl alcohol, and oil) together and heat to 70-75 °C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous stirring using a homogenizer to form a uniform emulsion.
-
Cooling: Continue stirring the emulsion gently until it cools down to room temperature.
-
pH Adjustment: Check the pH of the cream and adjust to a suitable range (typically 4.5-6.5) using a pH adjuster if necessary.
-
Final Mixing: Mix the cream thoroughly to ensure homogeneity.
Experimental Workflow for Formulation Development:
Caption: A typical workflow for the development of a topical cream formulation.
Safety and Toxicology
A comprehensive safety evaluation is critical for any topical pharmaceutical product.
Acute Toxicity:
-
LD50 (Intraperitoneal, rat): 45 mg/kg
-
LD50 (Intravenous, rabbit): 5 mg/kg
Dermal Irritation and Sensitization: Specific studies on the dermal irritation and sensitization potential of Quinisocaine hydrochloride were not identified in the reviewed literature. For a topical product, these studies are crucial and would typically be conducted according to OECD guidelines.[21][22][23][24][25][26][27][28][29] In vivo studies in animals (e.g., rabbits for irritation and guinea pigs for sensitization) or validated in vitro models using reconstructed human epidermis are the standard approaches.[21][23]
In Vitro Cytotoxicity: No specific in vitro cytotoxicity data for Quinisocaine hydrochloride was found. Such studies, for instance using the MTT assay on relevant cell lines (e.g., keratinocytes or fibroblasts), would provide valuable information on the compound's potential to cause cell damage.[30][31][32][33][34]
Conclusion
Quinisocaine hydrochloride is a well-established topical anesthetic with a clear mechanism of action. However, this technical guide highlights significant gaps in the publicly available data, particularly concerning its quantitative physicochemical properties, validated analytical methods for specific formulations, and comprehensive dermatological safety data. For researchers and drug development professionals, addressing these knowledge gaps through experimental studies will be paramount for the development of novel, optimized, and safe topical formulations containing Quinisocaine hydrochloride.
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Quinisocaine. PubChem - NIH. [Link]
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In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
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Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. PubMed. [Link]
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Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine. King's College London. [Link]
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Multi-Response Optimization in the Formulation of a Topical Cream from Natural Ingredients. MDPI. [Link]
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Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]
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Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. Redalyc. [Link]
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Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. PubMed. [Link]
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Solubility of three basic drugs in propylene glycol + water mixtures in the presence of β-cyclodextrin. Request PDF. [Link]
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(PDF) HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. ResearchGate. [Link]
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(PDF) Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. [Link]
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Solubility prediction of paracetamol in water-ethanol-propylene glycol mixtures at 25 and 30 degrees C using practical approaches. PubMed. [Link]
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